molecular formula C17H19BrN4O B2603478 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-bromophenyl)ethan-1-one CAS No. 2310155-29-2

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-bromophenyl)ethan-1-one

Cat. No. B2603478
CAS RN: 2310155-29-2
M. Wt: 375.27
InChI Key: OOAIGBZVJCOJHJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-triazole, a bicyclic octane, and a phenyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several rings and functional groups. The 1,2,4-triazole and the bicyclic octane would contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the 1,2,4-triazole can act as a nucleophile in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the 1,2,4-triazole could make the compound more polar and potentially increase its solubility in water .

Scientific Research Applications

Synthesis and Stereochemical Analysis

Research on the synthesis and stereochemical determination of related compounds provides insights into the structural intricacies and potential applications of these molecules in medicinal chemistry and materials science. For instance, the stereospecific synthesis techniques, such as hydroboration and stereoselective reduction, allow for the precise manipulation of molecular architecture, facilitating the exploration of their biological activity or material properties (Chen et al., 2010).

Crystal Structure and Configuration

Detailed crystallographic studies shed light on the molecular configuration, absolute structure, and intermolecular interactions of these compounds. Such analyses are crucial for understanding the physicochemical properties and for designing molecules with desired biological or physical characteristics (Brzezinski et al., 2013).

Radiopharmaceutical Applications

The exploration of radioiodinated derivatives for potential use in radiopharmaceuticals highlights the versatility of these compounds. Research into no-carrier-added iodine labeling and the biological distribution of these derivatives opens new avenues in diagnostic imaging and targeted therapy (Rzeszotarski et al., 1984).

Catalytic and Synthetic Applications

Innovative synthetic methodologies, such as domino reactions and catalyst design, underscore the utility of these compounds in organic synthesis. The development of trifluoromethylated heterocycles and the study of catalyst activation mechanisms provide valuable insights for synthetic chemists in constructing complex molecular architectures efficiently (Rulev et al., 2016).

Material Science and Nanotechnology

The use of hetero-bicyclic compounds in the synthesis and characterization of nanoparticles demonstrates the intersection of organic chemistry with materials science. These studies are instrumental in developing novel materials with potential applications in electronics, catalysis, and biotechnology (Pushpanathan et al., 2014).

Future Directions

The future research directions for this compound could involve studying its potential biological activity, given the presence of the 1,2,4-triazole, which is a common feature in many bioactive compounds . Further studies could also explore its physical and chemical properties and how these can be manipulated through chemical modifications .

properties

IUPAC Name

2-(4-bromophenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O/c18-13-3-1-12(2-4-13)7-17(23)22-14-5-6-15(22)9-16(8-14)21-11-19-10-20-21/h1-4,10-11,14-16H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAIGBZVJCOJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)Br)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-bromophenyl)ethan-1-one

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